molecular formula C8H18O4 B13952586 2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol CAS No. 58872-84-7

2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol

Cat. No.: B13952586
CAS No.: 58872-84-7
M. Wt: 178.23 g/mol
InChI Key: TVQKRMYHZJMBIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol typically involves the reaction of ethylene oxide with methanol in the presence of a catalyst. This reaction produces methoxyethanol, which is then further reacted with additional ethylene oxide to form the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous processes where ethylene oxide and methanol are fed into a reactor containing a suitable catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.

    Industry: Utilized as a solvent in coatings, inks, and cleaning agents.

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. Its molecular structure allows it to interact with both polar and non-polar substances, making it a versatile solvent in many applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol is unique due to its specific combination of ether and alcohol functional groups, which provide it with distinct solubility and reactivity properties. This makes it particularly useful in applications requiring a balance of hydrophilic and lipophilic characteristics .

Biological Activity

2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol, also known by its CAS number 112-35-6 and commonly referred to as TGME (Triethylene Glycol Monomethyl Ether), is a compound with various applications in industrial and consumer products. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article reviews the biological effects of TGME, focusing on toxicity, reproductive impacts, and genotoxicity, supported by data tables and relevant case studies.

  • Molecular Formula : C7H16O4
  • Molecular Weight : 164.20 g/mol
  • Structural Formula : HO-CH2-CH2O-CH2CH2-O-CH2CH2-OCH3

Acute Toxicity

TGME exhibits low acute toxicity across various exposure routes. The following LD50 values were determined:

  • Oral LD50 in Rats : 11,800 mg/kg
  • Dermal LD50 in Rabbits : 7,400 mg/kg

An 8-hour exposure to concentrated vapor did not result in mortality among rats, indicating a relatively safe profile for short-term exposure .

Repeated Dose Toxicity

A study involving repeated oral dosing over 91 days found:

  • NOAEL (No Observed Adverse Effect Level) : 400 mg/kg/day.
  • At higher doses (1,200 mg/kg/day), slight hepatocellular hypertrophy was observed, along with increased liver weight. At the highest tested dose (4,000 mg/kg/day), some animals exhibited reduced weight gain and food consumption .

Reproductive Toxicity

In terms of reproductive effects:

  • The NOAEL for reproductive toxicity was established between 400 and 1,200 mg/kg/day based on observed testicular effects in male rats.
  • Developmental toxicity was noted at doses exceeding 1,000 mg/kg/day during gestation in animal models, with skeletal variations and decreased body weight observed in offspring .

Genotoxicity

In vitro and in vivo studies evaluating the genotoxic potential of TGME yielded negative results at concentrations up to 5,000 µg/plate and 5,000 mg/kg. This suggests that TGME does not pose a significant genotoxic risk under these conditions .

Case Study 1: Developmental Toxicity Assessment

In a controlled study involving pregnant rats treated with TGME during gestation:

  • Doses of 1,250 mg/kg/day led to skeletal variants in offspring.
  • Maternal exposure resulted in decreased body weight gain among treated groups compared to controls .

Case Study 2: Long-term Exposure Effects

A long-term dermal study assessed the effects of TGME at doses up to 4,000 mg/kg/day:

  • No systemic effects were noted aside from minor reproductive impacts.
  • The findings indicated minimal irritative properties on skin contact but highlighted the need for caution regarding prolonged exposure .

Summary of Biological Activity Findings

Parameter Finding
Oral LD50 (Rats)11,800 mg/kg
Dermal LD50 (Rabbits)7,400 mg/kg
NOAEL (Repeated Dose)400 mg/kg/day
Reproductive NOAELBetween 400 - 1,200 mg/kg/day
GenotoxicityNegative at concentrations up to 5,000 µg/plate

Properties

CAS No.

58872-84-7

Molecular Formula

C8H18O4

Molecular Weight

178.23 g/mol

IUPAC Name

2-[1-(1-methoxypropan-2-yloxy)ethoxy]ethanol

InChI

InChI=1S/C8H18O4/c1-7(6-10-3)12-8(2)11-5-4-9/h7-9H,4-6H2,1-3H3

InChI Key

TVQKRMYHZJMBIF-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OC(C)OCCO

Origin of Product

United States

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